Cas no 1528631-64-2 (1-amino-2-(oxan-3-yl)propan-2-ol)
1-amino-2-(oxan-3-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-2-(oxan-3-yl)propan-2-ol
- 1528631-64-2
- EN300-1854623
-
- Inchi: 1S/C8H17NO2/c1-8(10,6-9)7-3-2-4-11-5-7/h7,10H,2-6,9H2,1H3
- InChI Key: DJBROBZYJWLGHI-UHFFFAOYSA-N
- SMILES: O1CCCC(C1)C(C)(CN)O
Computed Properties
- Exact Mass: 159.125928785g/mol
- Monoisotopic Mass: 159.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 55.5Ų
1-amino-2-(oxan-3-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854623-0.05g |
1-amino-2-(oxan-3-yl)propan-2-ol |
1528631-64-2 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1854623-0.1g |
1-amino-2-(oxan-3-yl)propan-2-ol |
1528631-64-2 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1854623-0.25g |
1-amino-2-(oxan-3-yl)propan-2-ol |
1528631-64-2 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1854623-0.5g |
1-amino-2-(oxan-3-yl)propan-2-ol |
1528631-64-2 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1854623-1.0g |
1-amino-2-(oxan-3-yl)propan-2-ol |
1528631-64-2 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1854623-2.5g |
1-amino-2-(oxan-3-yl)propan-2-ol |
1528631-64-2 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1854623-5.0g |
1-amino-2-(oxan-3-yl)propan-2-ol |
1528631-64-2 | 5g |
$3065.0 | 2023-06-03 | ||
| Enamine | EN300-1854623-10.0g |
1-amino-2-(oxan-3-yl)propan-2-ol |
1528631-64-2 | 10g |
$4545.0 | 2023-06-03 | ||
| Enamine | EN300-1854623-1g |
1-amino-2-(oxan-3-yl)propan-2-ol |
1528631-64-2 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1854623-5g |
1-amino-2-(oxan-3-yl)propan-2-ol |
1528631-64-2 | 5g |
$3065.0 | 2023-09-18 |
1-amino-2-(oxan-3-yl)propan-2-ol Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1-amino-2-(oxan-3-yl)propan-2-ol
Professional Introduction to 1-amino-2-(oxan-3-yl)propan-2-ol (CAS No. 1528631-64-2)
1-amino-2-(oxan-3-yl)propan-2-ol, identified by its Chemical Abstracts Service (CAS) number 1528631-64-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework comprising an amino group, an ether-linked hydroxyl group, and a propyl chain, has garnered attention for its potential applications in drug discovery and molecular design. The presence of both polar functional groups and a flexible alkyl chain makes it a versatile intermediate for the development of novel therapeutic agents.
The chemical structure of 1-amino-2-(oxan-3-yl)propan-2-ol can be described as a derivative of propanediol, where one hydroxyl group is replaced by an oxygen atom forming an ether linkage (oxan ring), and the remaining hydroxyl group is retained along with an amino substituent. This configuration imparts both nucleophilic and electrophilic characteristics to the molecule, enabling its participation in a wide range of chemical reactions such as nucleophilic substitution, condensation, and coupling reactions. Such reactivity is highly valuable in synthetic chemistry, particularly for constructing more complex molecules.
In recent years, there has been growing interest in the development of chiral building blocks for enantioselective synthesis. The propyl chain in 1-amino-2-(oxan-3-yl)propan-2-ol provides a potential site for stereogenic centers, making it a candidate for generating enantiomerically pure compounds. This aspect has been explored in several studies aiming to develop novel catalysts or ligands for asymmetric transformations. For instance, researchers have investigated its use as a precursor for chiral auxiliaries that facilitate enantioselective hydrogenation or epoxide ring-opening reactions, which are crucial steps in many drug synthesis pathways.
The pharmaceutical relevance of 1-amino-2-(oxan-3-yl)propan-2-ol extends to its role as a potential scaffold for bioactive molecules. Its structural features resemble those found in several known pharmacophores, which are key structural elements responsible for the biological activity of drugs. Computational modeling studies have suggested that derivatives of this compound may interact with specific biological targets, such as enzymes or receptors, by leveraging the hydrogen bonding capabilities of the amino and hydroxyl groups. Additionally, the flexibility provided by the propyl chain could allow for optimal positioning within binding pockets, enhancing affinity and efficacy.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes. 1-amino-2-(oxan-3-yl)propan-2-ol has been incorporated into several solvent-free or catalytic reactions that minimize waste and energy consumption. For example, microwave-assisted synthesis has been employed to accelerate its preparation from readily available starting materials under mild conditions. Such methodologies align with the broader goal of reducing the environmental impact of chemical manufacturing while maintaining high yields and purity.
The compound’s utility extends beyond pharmaceutical applications; it has also been explored in materials science and agrochemical research. Its ability to form hydrogen bonds makes it a candidate for designing polymers with specific thermal or mechanical properties. In agrochemistry, derivatives of 1-amino-2-(oxan-3-yl)propan-2-ol have shown promise as intermediates for herbicides or fungicides due to their ability to disrupt metabolic pathways in pests while exhibiting low toxicity to non-target organisms.
The synthesis of 1-amino-2-(oxan-3-yloxy)propanal, a related derivative, has been reported as a key step toward more complex heterocycles. This process involves the oxidation of the hydroxymethyl group followed by functionalization at the amino position. Such transformations highlight the compound’s versatility as a precursor in multi-step synthetic strategies. The growing body of literature on this molecule underscores its importance as a building block in modern organic synthesis.
In conclusion,1-amino--(oxan--3--yloxy)propan--(OH)--]_ (CAS No. 1528631--64--_is_a_compound_of_interest_due_to_its_structural_uniqueness_and_potential_applications_in_drug_discovery,_materials_science,_and_agrochemical_research._Its_reactivity_and_functional_groups_make_it_a_valuable_intermediate_for_synthetic_chemistry._With_the_continuing_progress_in_green_chemistry_and_computational_methods,this_compound_is poised_to_play_a_significant_role_in_future_scientific_and_industrial_development._
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